![molecular formula C22H13N3O B14377369 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-64-6](/img/structure/B14377369.png)
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C22H13N3O It is known for its unique structure, which includes an indole core substituted with a cyanophenoxy group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyanophenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 4-(3-cyanophenoxy)phenyl. This intermediate is then subjected to a cyclization reaction with 2-bromo-1H-indole-6-carbonitrile in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenoxy and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and indole derivatives.
Aplicaciones Científicas De Investigación
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(2-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
Uniqueness
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the cyanophenoxy group and the indole core can significantly impact the compound’s interaction with molecular targets, making it a unique candidate for various applications.
Propiedades
Número CAS |
90178-64-6 |
|---|---|
Fórmula molecular |
C22H13N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
2-[4-(3-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-2-1-3-20(10-15)26-19-8-6-17(7-9-19)22-12-18-5-4-16(14-24)11-21(18)25-22/h1-12,25H |
Clave InChI |
ATUSSDIRSLTNRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC4=C(N3)C=C(C=C4)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


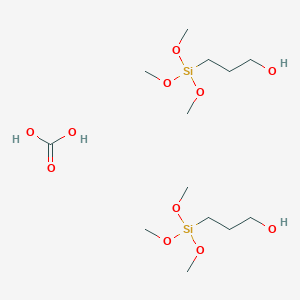
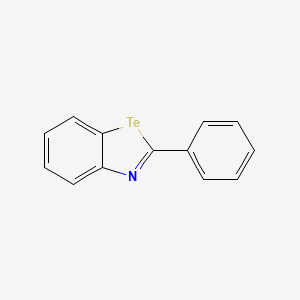
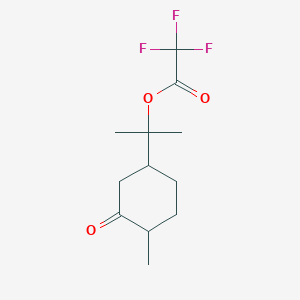

![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
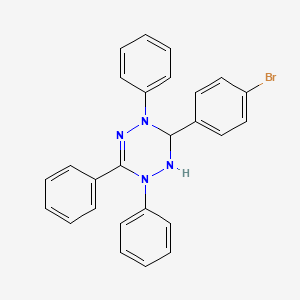

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
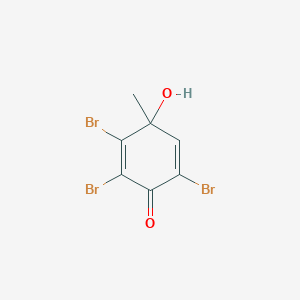
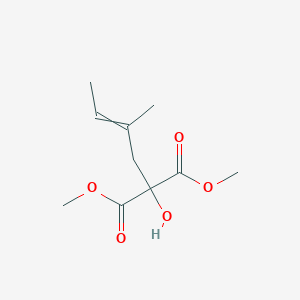
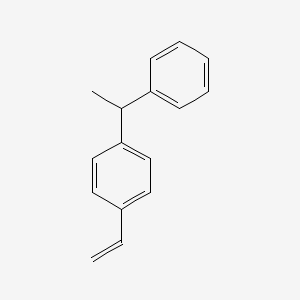
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)
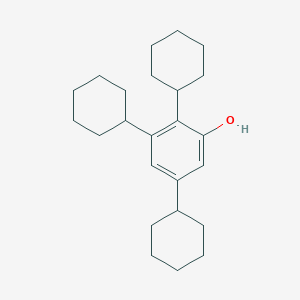
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
